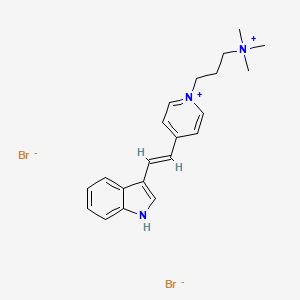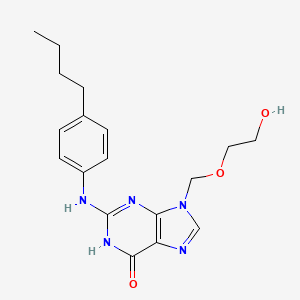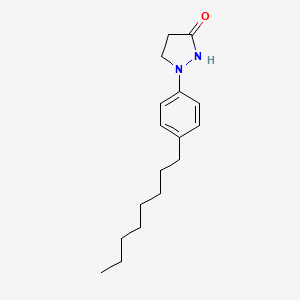
4-(2-Indol-3-ylvinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide: is a complex organic compound that features a combination of indole, vinyl, pyridinium, and trimethylammonium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps:
Formation of the Indole-Vinyl Intermediate: The initial step involves the reaction of indole with a suitable vinylating agent under basic conditions to form the indole-vinyl intermediate.
Quaternization of Pyridine: The next step involves the reaction of pyridine with a trimethylammonium propylating agent, such as 3-bromopropyltrimethylammonium bromide, to form the quaternized pyridinium salt.
Coupling Reaction: The final step involves the coupling of the indole-vinyl intermediate with the quaternized pyridinium salt under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and vinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridinium and vinyl groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Various oxidized derivatives, such as indole-3-carboxylic acid and vinyl ketones.
Reduction Products: Reduced analogs, such as dihydropyridinium and ethyl derivatives.
Substitution Products: Substituted derivatives, such as alkylated, acylated, and sulfonylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for the development of new biochemical probes and molecular tools.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, the compound is explored for its potential applications in materials science and nanotechnology. Its unique properties make it suitable for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(1H-Indol-3-yl)vinyl)pyridine
- 1-(3-(Trimethylammonio)propyl)pyridin-1-ium bromide
- 4-(2-(1H-Indol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
Uniqueness
The uniqueness of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide lies in its combination of indole, vinyl, pyridinium, and trimethylammonium groups. This unique structural arrangement allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
21074-54-4 |
|---|---|
Fórmula molecular |
C21H27Br2N3 |
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
3-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H26N3.2BrH/c1-24(2,3)16-6-13-23-14-11-18(12-15-23)9-10-19-17-22-21-8-5-4-7-20(19)21;;/h4-5,7-12,14-15,17H,6,13,16H2,1-3H3;2*1H/q+1;;/p-1 |
Clave InChI |
QVZJQXHMPMASMV-UHFFFAOYSA-M |
SMILES isomérico |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Br-].[Br-] |
SMILES canónico |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)




![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)

